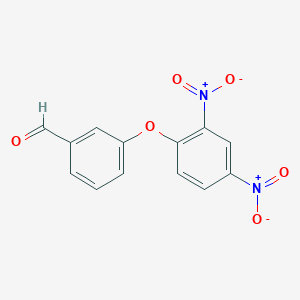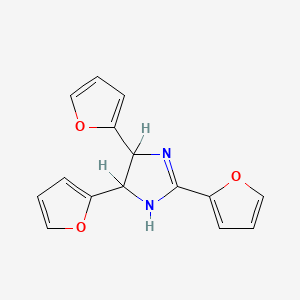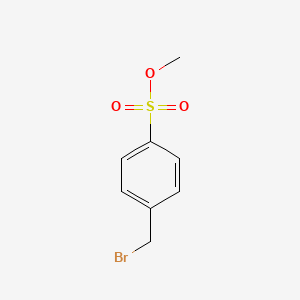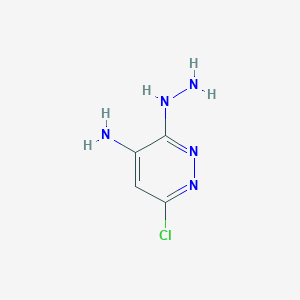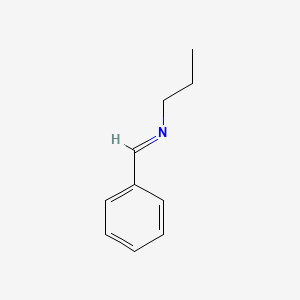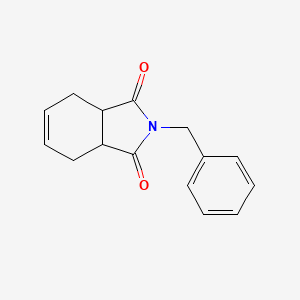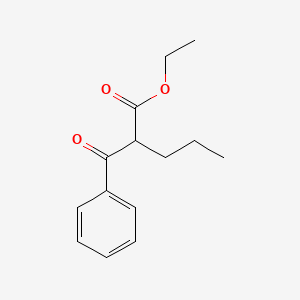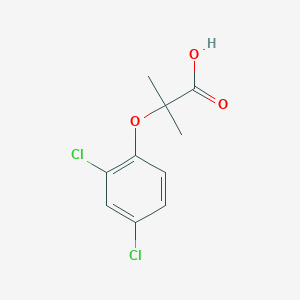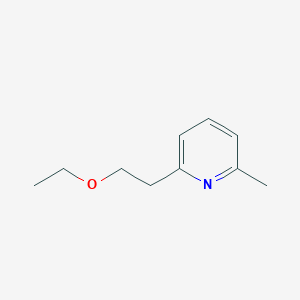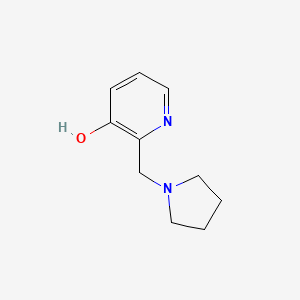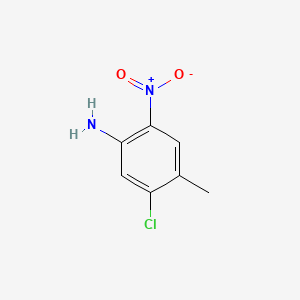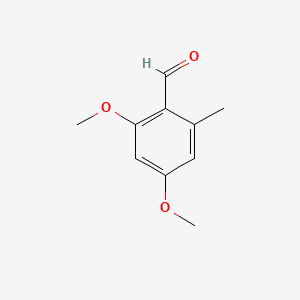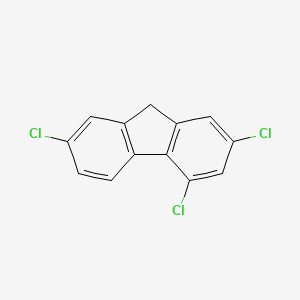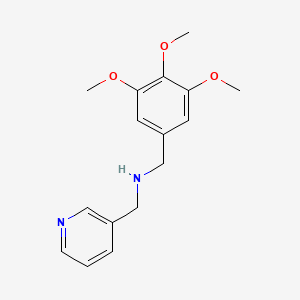
Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine” is a chemical compound with the molecular formula C16H20N2O3 . It has a molecular weight of 288.34200 .
Molecular Structure Analysis
The molecular structure of “Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine” consists of a pyridine ring attached to a benzyl group through a methylene bridge . The benzyl group is substituted with three methoxy groups at the 3rd, 4th, and 5th positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine” are as follows :
Aplicaciones Científicas De Investigación
Catalytic Applications : Singh et al. (2017) synthesized Schiff bases containing an indole core with pyridin-ylmethyl groups. These complexes were efficient as catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
Fluorescence and Binding Properties : Liang et al. (2009) investigated ligands derived from pyridin-ylmethyl groups for their fluorescence properties and binding with metal ions like Zn(2+) and Cu(2+). These ligands showed significant red shifts in fluorescence emission and high fluorescence enhancement (Liang et al., 2009).
Construction of Coordination Polymers : Zhang et al. (2013) utilized flexible unsymmetrical bis(pyridyl) ligands for forming helical silver(I) coordination polymers. This research demonstrated the potential of pyridin-ylmethyl groups in constructing complex structures (Zhang et al., 2013).
Receptor Binding Assays : Guca (2014) synthesized compounds from pyrazolo[1,5-α]pyridine-3-carbaldehyde and pyridin-ylmethyl groups and evaluated their receptor binding affinity. This indicates their potential use in designing ligands for specific receptors (Guca, 2014).
Photoredox Catalysis : Rohokale et al. (2016) used pyridin-ylmethyl groups in the synthesis of 2,4,6-triarylpyridines via oxidative eosin Y photoredox catalysis. This method highlights the role of pyridin-ylmethyl groups in facilitating photoredox reactions (Rohokale et al., 2016).
Propiedades
IUPAC Name |
1-pyridin-3-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-19-14-7-13(8-15(20-2)16(14)21-3)11-18-10-12-5-4-6-17-9-12/h4-9,18H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFGBWAMPNKPKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


